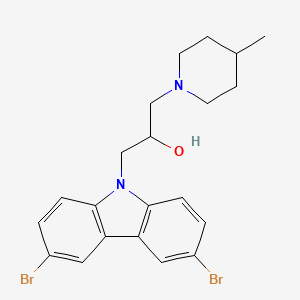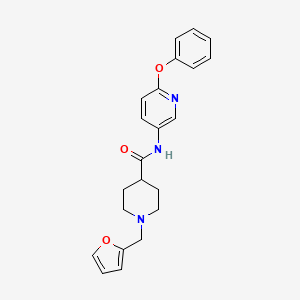
2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide, also known as EFMA, is a chemical compound that has gained attention in scientific research due to its potential use as a drug for various medical conditions. EFMA is a member of the acetamide class of compounds and is synthesized through a multi-step process.
作用机制
The mechanism of action for 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. Additionally, 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to increase the production of cAMP, a signaling molecule involved in a variety of cellular processes.
实验室实验的优点和局限性
2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is relatively easy to synthesize and purify, allowing for large-scale production. Additionally, 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is that 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide research. One direction is to further investigate its potential as a drug for cancer, inflammation, and pain. This could involve studying its effects in different animal models and in clinical trials. Another direction is to investigate its mechanism of action in more detail, which could help identify new targets for drug development. Additionally, future research could focus on developing new synthesis methods for 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide that improve yield and purity. Finally, future research could investigate the use of 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide in combination with other drugs, which could enhance its therapeutic potential.
合成方法
2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-ethylphenol with 3-fluoro-4-methylbenzoyl chloride to form 4-ethylphenoxy-3-fluoro-4-methylbenzamide. This compound is then reacted with acetic anhydride to form 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide. The synthesis method for 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been optimized and improved over time to increase yield and purity.
科学研究应用
2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been studied for its potential use as a drug for various medical conditions, including cancer, inflammation, and pain. 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis. Additionally, 2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-3-13-5-8-15(9-6-13)21-11-17(20)19-14-7-4-12(2)16(18)10-14/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHDFVLEOUBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)

![[2-(2-furoylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)
![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880495.png)
![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4880522.png)